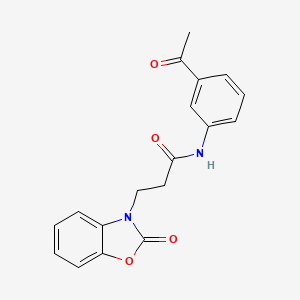

N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-12(21)13-5-4-6-14(11-13)19-17(22)9-10-20-15-7-2-3-8-16(15)24-18(20)23/h2-8,11H,9-10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMSKSSKWNFYFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701320583 | |

| Record name | N-(3-acetylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49681051 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

851989-23-6 | |

| Record name | N-(3-acetylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Benzoxazole Core: This can be achieved by cyclization of 2-aminophenol with a carboxylic acid derivative under acidic or basic conditions.

Acylation of the Phenyl Ring:

Amidation Reaction: The final step involves coupling the benzoxazole derivative with a propionamide moiety, often using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group or the benzoxazole ring.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways that regulate cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Carboxamide Herbicides (Napropamide Analogs)

Key Compound : Napropamide (N-phenyl-2-(2-naphthyloxy)propionamide)

- Structure : Features a naphthyloxy group and dichlorophenyl substituents.

- Activity : Herbicidal (inhibits fatty acid synthesis in plants).

- Comparison :

- The target compound’s benzooxazole and acetylphenyl groups introduce greater aromaticity and electron-withdrawing effects compared to napropamide’s naphthyloxy moiety.

- Unlike napropamide, the target lacks halogen substituents, which are critical for herbicidal activity in carboxamides.

Benzimidazole-Based Antimicrobials

Key Compound : 3-(2-Methylbenzimidazol-1-yl)-N-(2-aryl-thiazolidin-3-yl)propionamide

- Structure: Contains a methylbenzimidazole ring linked to a thiazolidinone-propionamide scaffold.

- Activity : Antimicrobial (broad-spectrum against bacteria and fungi).

- The acetylphenyl group may confer higher metabolic stability compared to thiazolidinone derivatives.

| Property | Target Compound | Benzimidazole Derivative |

|---|---|---|

| Heterocyclic Core | Benzooxazole | Benzimidazole |

| Bioactivity | Hypothetical: Enzyme inhibition | Antimicrobial |

Thienylcarbonyl Propionamide

Key Compound : N-(3-Hydroxypropyl)-3-(2-thienylcarbonyl)propionamide

- Structure : Includes a thiophene ring and hydroxypropyl group.

- Properties : Moderate lipophilicity (density: 1.228 g/cm³) and predicted high boiling point (513.7°C).

- The hydroxypropyl substituent enhances solubility, whereas the acetylphenyl group in the target compound may prioritize membrane penetration.

| Property | Target Compound | Thienylcarbonyl Analog |

|---|---|---|

| Aromatic Ring | Benzooxazole | Thiophene |

| Solubility | Moderate (acetylphenyl) | High (hydroxypropyl) |

Glucokinase Modulators

Key Compound : 2(R)-(4-Cyclopropanesulfonylphenyl)-N-(5-chloropyridin-2-yl)-propionamide

- Structure : Contains sulfonylphenyl and chloropyridinyl groups.

- Activity : Activates glucokinase for diabetes treatment.

- Comparison :

- The target compound lacks sulfonyl and pyridinyl groups critical for glucokinase binding.

- The benzooxazole moiety may instead target kinases or proteases, depending on substitution patterns.

| Property | Target Compound | Glucokinase Modulator |

|---|---|---|

| Pharmacophore | Benzooxazole, acetylphenyl | Sulfonylphenyl, chloropyridinyl |

| Therapeutic Area | Undefined | Type II Diabetes |

Isoxazole-Containing Anti-Inflammatories

Key Compound : N-((3-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide

- Structure : Features an isoxazole ring and sulfonyl linker.

- Activity : COX-2 inhibition (anti-inflammatory).

- Comparison :

- The sulfonyl group in this analog is absent in the target compound, suggesting divergent mechanisms.

- Benzooxazole may mimic isoxazole’s role in aromatic stacking but with distinct electronic properties.

| Property | Target Compound | Isoxazole Analog |

|---|---|---|

| Key Functional Group | Benzooxazole | Isoxazole |

| Target | Hypothetical: Kinases | COX-2 Enzyme |

Biological Activity

N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide is a synthetic organic compound belonging to the class of benzoxazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

- IUPAC Name : N-(3-acetylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

- Molecular Formula : C₁₈H₁₆N₂O₄

- Molecular Weight : 324.34 g/mol

- CAS Number : 851989-23-6

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, including enzymes and receptors involved in various cellular processes such as:

- Apoptosis Regulation : The compound may influence apoptotic pathways by modulating caspase activity, which is crucial in programmed cell death.

- Antimicrobial Activity : Studies suggest that it exhibits significant antibacterial effects against various pathogens by disrupting their metabolic processes.

- Anticancer Properties : Preliminary research indicates potential efficacy in inhibiting cancer cell proliferation through mechanisms that may involve cell cycle arrest and induction of apoptosis.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses notable antimicrobial properties. The following table summarizes its effectiveness against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

Research conducted on various cancer cell lines has shown promising results for this compound:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial viability at concentrations lower than those typically required for conventional antibiotics, suggesting a potential role in treating resistant infections.

- Cancer Cell Proliferation : Research featured in Cancer Letters explored the effect of this compound on human breast cancer cells. The study found that treatment with this compound led to a dose-dependent decrease in cell viability and induced apoptosis through caspase activation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a multi-step process involving electrophilic substitution and amide coupling. For example, analogous propionamide derivatives are synthesized by reacting aminophenyl intermediates with anhydrides under basic conditions (e.g., pyridine in THF at 0–5°C, as seen in thiazolidinone-based syntheses) .

- Key Factors : Temperature control (<5°C) minimizes side reactions, while anhydrous solvents (THF, DMF) enhance coupling efficiency. Yields for similar compounds range from 39% to 70% depending on purification methods .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Techniques :

- 1H NMR : Peaks at δ 2.28 (s, CH3), 2.77 (t, CH2), and 4.11 (t, CH2) confirm backbone structure .

- LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ ion).

- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and benzooxazolone C=O (~1700 cm⁻¹) ensure functional group integrity .

Q. What preliminary biological assays are used to screen its bioactivity, and which cell lines are most responsive?

- Assays : MTT or SRB assays for cytotoxicity, with IC50 calculations. Hepatocarcinoma and leukemia cell lines (e.g., HepG2, K562) are prioritized based on structural analogs showing anti-proliferative activity .

- Controls : Include reference drugs (e.g., doxorubicin) and solvent-only controls to validate assay specificity.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Strategy :

- Modifications : Introduce electron-withdrawing groups (e.g., -CF3) at the benzooxazolone ring to enhance binding to kinase targets .

- Scaffold Hybridization : Replace the acetyl group with a sulfonamide moiety (as in parecoxib derivatives) to improve solubility and target selectivity .

Q. What mechanistic studies are required to resolve contradictions in cytotoxicity data across cell lines?

- Hypothesis Testing :

- Apoptosis vs. Necrosis : Use Annexin V/PI staining and caspase-3 activation assays to determine cell death pathways .

- Metabolic Profiling : LC-MS-based metabolomics identifies off-target effects (e.g., mitochondrial dysfunction) in resistant cell lines .

- Data Reconciliation : Compare transcriptomic data (RNA-seq) of sensitive vs. resistant models to pinpoint resistance mechanisms (e.g., ABC transporter upregulation).

Q. How does the compound’s stability under physiological conditions impact in vivo efficacy?

- Assays :

- Plasma Stability : Incubate with human plasma (37°C, pH 7.4) and monitor degradation via HPLC.

- Microsomal Metabolism : Rat liver microsomes identify major metabolites (e.g., acetyl group hydrolysis) .

Methodological Challenges and Solutions

Q. What strategies address low solubility during formulation for in vivo studies?

- Approaches :

- Co-solvents : Use cyclodextrins or DMSO/PBS mixtures (<1% DMSO) to maintain solubility without toxicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability, as validated for hydrophobic anticancer agents .

Q. How can computational modeling guide target identification for this compound?

- Workflow :

Pharmacophore Mapping : Align with kinase or HDAC active sites using Schrödinger Suite.

Molecular Dynamics : Simulate binding stability over 100 ns to prioritize high-affinity targets .

Experimental Validation : Use kinase profiling panels (e.g., Eurofins) to confirm computational predictions .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.